molecular formula C11H15N3OS B8420390 2-[3-(2,6-Dimethylphenyl)-thioureido]-acetamide

2-[3-(2,6-Dimethylphenyl)-thioureido]-acetamide

Cat. No. B8420390
M. Wt: 237.32 g/mol
InChI Key: JCJRRDHESZAVIQ-UHFFFAOYSA-N
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Patent
US05877324

Procedure details

A mixture of 2,6-dimethylphenyl-isothiocyanate (16.3 g), glycinamide hydrochloride (11.05 g), triethyl amine (12.0 g), and chloroform (250 mL) was heated at reflux for 3 hours. The solvent was evaporated. The residue was dissolved in ethyl acetate (500 mL) and washed with 1N HCl (300 mL) then with water (300 mL). The organic phase was evaporated to dryness, then the residue was stirred with diethyl ether. The solid was collected by filtration and dried to afford 2-[3-(2,6-dimethylphenyl)-thioureido]-acetamide as a solid (18.3 g). Mass spectrum (EI, M.+) m/z 237. This compound was used without further purification in the preparation of the title compound.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
11.05 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[N:9]=[C:10]=[S:11].Cl.[NH2:13][CH2:14][C:15]([NH2:17])=[O:16].C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH3:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=1[NH:9][C:10](=[S:11])[NH:13][CH2:14][C:15]([NH2:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)N=C=S
Name
Quantity
11.05 g
Type
reactant
Smiles
Cl.NCC(=O)N
Name
Quantity
12 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the residue was stirred with diethyl ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (500 mL)
WASH
Type
WASH
Details
washed with 1N HCl (300 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated to dryness
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)NC(NCC(=O)N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 18.3 g
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.